4-Methoxy-3-buten-2-one

Vue d'ensemble

Description

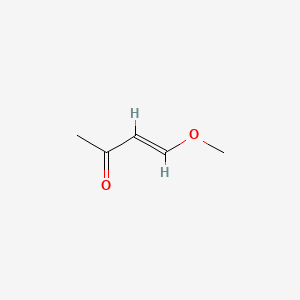

4-Methoxy-3-buten-2-one, also known as trans-4-Methoxy-3-buten-2-one, is a chemical compound with the linear formula CH3OCH=CHCOCH3 . It has a molecular weight of 100.12 . It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is widely used as a reactant in the synthesis of hydroisoquinoline derivatives .

Synthesis Analysis

4-Methoxy-3-buten-2-one can be synthesized from 3-Buten-2-one, which undergoes conjugate addition with methanol over solid base catalysts . It can also undergo coupling reaction with alkyltins and alkynes in the presence of a nickel complex to form stereo-defined conjugated enynes .Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-buten-2-one can be represented by the InChI string: 1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+ . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis

4-Methoxy-3-buten-2-one acts as a substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . It also reacts readily and selectively with poorly nucleophilic aromatic amines (nitroanilines, chloroanilines, etc.) to afford (Z)-enaminones .Physical And Chemical Properties Analysis

4-Methoxy-3-buten-2-one has a refractive index of n20/D 1.468 (lit.), a boiling point of 200 °C (lit.), and a density of 0.982 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis of Danishefsky’s Diene

4-Methoxy-3-buten-2-one: is a crucial precursor in the synthesis of Danishefsky’s diene , which is a highly valuable compound in organic synthesis . Danishefsky’s diene is used in the Diels-Alder reaction, a key step in constructing complex molecular structures found in natural products and pharmaceuticals.

Hydroisoquinoline Derivatives

This compound serves as a reactant in the synthesis of hydroisoquinoline derivatives . These derivatives are significant in medicinal chemistry due to their presence in various alkaloids and pharmaceuticals with analgesic and antitumor properties.

Manzamine Alkaloids

Employed as an intermediate in the synthesis of manzamine alkaloids , 4-Methoxy-3-buten-2-one contributes to the creation of compounds that exhibit a wide range of biological activities, including anti-cancer and anti-viral effects .

Organic Synthesis Reactions

It acts as a substrate in various organic synthesis reactions, such as the Mukaiyama-Michael reaction . This reaction is instrumental in creating functionalized molecules that can serve as building blocks for more complex chemical entities.

Enaminone Formation

4-Methoxy-3-buten-2-one: reacts with aromatic amines to form (Z)-enaminones in an “on water” reaction . Enaminones are valuable intermediates in the synthesis of heterocyclic compounds, which are core structures in many drugs.

Surrogate for 3-Butyn-2-one

It is used as an effective and inexpensive surrogate for 3-butyn-2-one . This application is particularly useful in reactions where the direct use of 3-butyn-2-one might be challenging due to its reactivity or availability.

Precursor for Trimethylsilyloxy Derivatives

As a precursor, 4-Methoxy-3-buten-2-one is involved in the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene , which is used in various organic transformations, including the preparation of silicon-containing organic compounds.

Solvent Miscibility

The compound exhibits miscibility with solvents like tetrahydrofuran, ether, acetonitrile, and benzene , which is advantageous in facilitating a wide range of chemical reactions where these solvents are employed.

Safety and Hazards

4-Methoxy-3-buten-2-one is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may be harmful if inhaled, swallowed, or absorbed through the skin, and it may cause irritation to the skin and eyes . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Orientations Futures

4-Methoxy-3-buten-2-one is an important precursor for the synthesis of various compounds and is widely used as a reactant in the synthesis of hydroisoquinoline derivatives . It is also employed as an intermediate for the synthesis of manzamine . The efficiency of its reactions mostly lies in the use of water as a solvent . Future research could explore more efficient synthesis methods and potential applications of this compound.

Mécanisme D'action

Target of Action

4-Methoxy-3-buten-2-one, also known as trans-4-Methoxy-3-buten-2-one, primarily targets the Mukaiyama-Michael reaction . This reaction is a type of conjugate addition reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound .

Mode of Action

The compound acts as a substrate and undergoes a zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate . This reaction results in the formation of functionalized 3-keto-2-diazoalkanoates .

Biochemical Pathways

The Mukaiyama-Michael reaction is a key step in various biochemical pathways. The resulting 3-keto-2-diazoalkanoates can further participate in various biochemical reactions, leading to the synthesis of a wide range of bioactive compounds .

Result of Action

The primary result of the action of 4-Methoxy-3-buten-2-one is the formation of functionalized 3-keto-2-diazoalkanoates . These compounds are valuable intermediates in organic synthesis and can be used to produce a variety of bioactive compounds .

Action Environment

The efficiency of the reaction involving 4-Methoxy-3-buten-2-one is significantly enhanced when water is used as a solvent . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the reaction medium .

Propriétés

IUPAC Name |

(E)-4-methoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLHEPHWWIDUSS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308458 | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51731-17-0, 4652-27-1 | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51731-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-Methoxy-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051731170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-methoxy-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

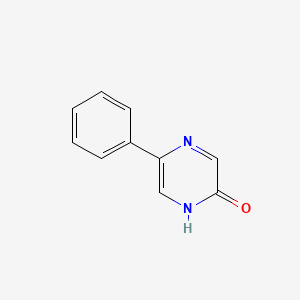

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

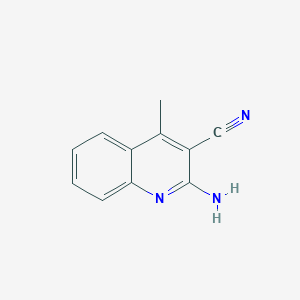

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Methoxy-3-buten-2-one?

A1: 4-Methoxy-3-buten-2-one has the molecular formula C5H8O2 and a molecular weight of 100.13 g/mol. []

Q2: What are the key spectroscopic features of 4-Methoxy-3-buten-2-one?

A2: Key spectroscopic data for 4-Methoxy-3-buten-2-one include:

- UV-Vis (cyclohexane): λmax 237 nm (ɛ 13450) []

- 1H NMR (CDCl3): δ 2.20 (s, 3H), 3.70 (s, 3H), 5.55 (d, 1H, J = 13.0 Hz), and 7.53 (d, 1H, J = 13.0 Hz) []

- 13C NMR (CDCl3): δ 27.5, 57.6, 107.0, 163.6, 196.6 []

Q3: What are the main synthetic applications of 4-Methoxy-3-buten-2-one?

A4: 4-Methoxy-3-buten-2-one is a versatile four-carbon synthon and a precursor to the Danishefsky diene. [, ] It acts as a dienophile in Diels-Alder reactions [, ] and a dipolarophile. [, ] It can undergo conjugate addition at the C-4 position followed by elimination of the methoxide anion. [, ] Its enolate serves as a nucleophilic four-carbon building block. [, ]

Q4: Can you provide an example of 4-Methoxy-3-buten-2-one being used in a multi-step synthesis?

A5: 4-(4′-Methyl-1′-piperazinyl)-3-butyn-2-one can be synthesized in a multigram scale using 4-Methoxy-3-buten-2-one as the starting material in a three-step procedure. []

Q5: How can 4-Methoxy-3-buten-2-one be used to synthesize 1,3,5-triacetylbenzene?

A6: Heating 4-Methoxy-3-buten-2-one in pure water at 150 °C for 30 minutes yields 1,3,5-triacetylbenzene in a 77% isolated yield. This reaction highlights the importance of water as a solvent and proceeds without additional catalysts. []

Q6: How does the structure of 4-Methoxy-3-buten-2-one relate to its mutagenicity?

A7: Research shows that the mutagenicity of β-substituted acroleins, like 4-methoxy-3-buten-2-one, is influenced by the substituent at the beta carbon. Bulky substituents decrease mutagenicity, while good leaving groups significantly enhance it. The aldehyde functionality is also crucial for mutagenicity, as evidenced by the non-mutagenicity of analogous compounds lacking the aldehyde. []

Q7: What is known about the atmospheric fate of 4-Methoxy-3-buten-2-one?

A8: 4-Methoxy-3-buten-2-one reacts with hydroxyl radicals in the atmosphere, leading to the formation of various products including methyl formate, methyl glyoxal, peroxyacetyl nitrate (PAN), and peroxypropionyl nitrate (PPN). This degradation pathway contributes to the formation of secondary organic aerosols and long-lived nitrogen-containing compounds in the atmosphere. [, , ]

Q8: What analytical techniques are used to study 4-Methoxy-3-buten-2-one?

A8: Various techniques are employed to study 4-Methoxy-3-buten-2-one, including:

- Gas Chromatography (GC): Used for analyzing purity and reaction progress. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for structural elucidation and identification. [, , , , ]

- Mass Spectrometry (MS): Used for determining molecular weight and identifying fragmentation patterns. [, ]

- UV-Vis Spectroscopy: Provides information about electronic transitions and is useful for monitoring reactions. []

- Infrared (IR) Spectroscopy: Offers insights into functional groups present in the molecule. []

- X-ray Diffraction: Can be used to determine the crystal structure of solid derivatives. []

Q9: Are there alternatives to using 4-Methoxy-3-buten-2-one in organic synthesis?

A10: The choice of alternative reagents depends on the specific reaction and desired outcome. For instance, 3-butyn-2-one can be used as a substitute in reactions involving poorly nucleophilic aromatic amines to afford (Z)-enaminones. []

Q10: What are some significant milestones in the research of 4-Methoxy-3-buten-2-one?

A11: One significant milestone is the development of the Danishefsky diene, which utilizes 4-Methoxy-3-buten-2-one as a key starting material. This diene has proven highly valuable in Diels-Alder reactions. [, ]

Q11: How does research on 4-Methoxy-3-buten-2-one contribute to different scientific disciplines?

A11: Research on 4-Methoxy-3-buten-2-one spans various disciplines:

- Organic Chemistry: It is a valuable building block in synthesizing complex molecules, including natural products and pharmaceuticals. [, , , , , , , , , ]

- Atmospheric Chemistry: Studying its atmospheric degradation helps understand its impact on air quality and climate change. [, , ]

- Toxicology: Investigating its mutagenicity provides insights into its potential health risks. []

- Analytical Chemistry: Development and validation of analytical methods are crucial for accurate characterization and quantification. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)